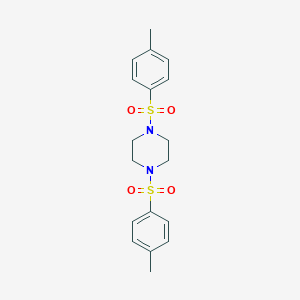
1,4-Ditosylpiperazine
Overview
Description
1,4-Ditosylpiperazine is a chemical compound with the molecular formula C18H22N2O4S2. It is also known as 1,4-bis[(4-methylphenyl)sulfonyl]piperazine. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to a piperazine ring. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Ditosylpiperazine can be synthesized through the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform. The general reaction scheme is as follows:
[ \text{Piperazine} + 2 \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} ]
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The product is typically isolated by filtration and dried under vacuum to obtain a high-purity solid.
Chemical Reactions Analysis
Types of Reactions
1,4-Ditosylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted piperazines.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the tosyl groups can yield the corresponding piperazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted piperazines with various functional groups.
Oxidation: Sulfone derivatives of this compound.
Reduction: Piperazine derivatives with reduced sulfonyl groups.
Scientific Research Applications
1,4-Ditosylpiperazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its tosyl groups serve as protecting groups for amines during multi-step synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: The compound is used in the production of polymers and as a cross-linking agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 1,4-ditosylpiperazine involves its reactivity with nucleophiles. The tosyl groups are good leaving groups, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various chemical processes, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
1,4-Ditosylpiperazine can be compared with other tosylated piperazine derivatives, such as:
1,4-Ditosyl-2-methylpiperazine: Similar in structure but with a methyl group on the piperazine ring, affecting its reactivity and solubility.
1,4-Ditosyl-2,5-dimethylpiperazine: Contains two methyl groups, further altering its chemical properties.
1,4-Ditosyl-3,6-dimethylpiperazine: Another derivative with different substitution patterns, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its symmetrical structure and the presence of two tosyl groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIXCJFVEQOWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284444 | |
| Record name | 1,4-ditosylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-84-3 | |
| Record name | 17046-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-ditosylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





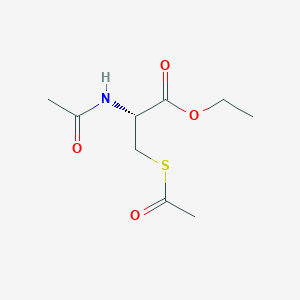

![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)
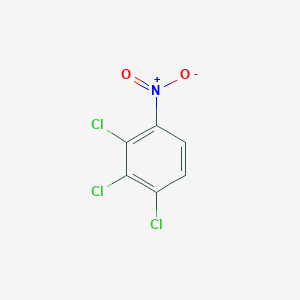
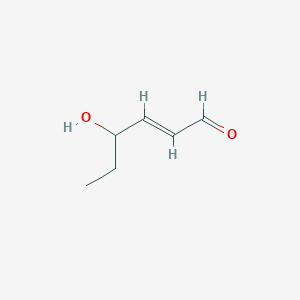
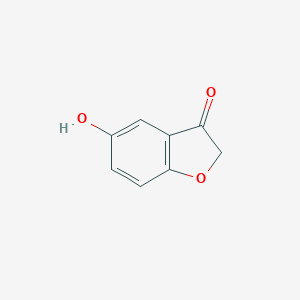
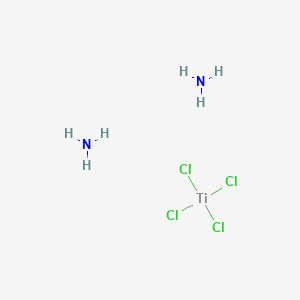
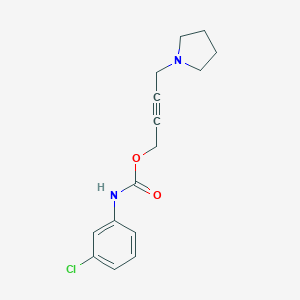
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

